4(3H)-Quinazolinone, 3-(2-chloro-p-tolyl)-2-methyl-

Description

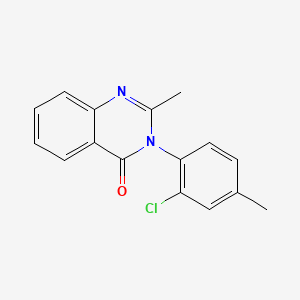

4(3H)-Quinazolinone derivatives are nitrogen-containing heterocyclic compounds with a fused benzene and pyrimidine ring system. The compound 3-(2-chloro-p-tolyl)-2-methyl-4(3H)-quinazolinone (CAS 340-57-8, methaqualone) features a 2-methyl group at position 2 and a 3-(2-chloro-4-methylphenyl) substituent (Figure 1). Its molecular formula is C₁₅H₁₁ClN₂O (MW: 270.71 g/mol) .

Properties

CAS No. |

340-54-5 |

|---|---|

Molecular Formula |

C16H13ClN2O |

Molecular Weight |

284.74 g/mol |

IUPAC Name |

3-(2-chloro-4-methylphenyl)-2-methylquinazolin-4-one |

InChI |

InChI=1S/C16H13ClN2O/c1-10-7-8-15(13(17)9-10)19-11(2)18-14-6-4-3-5-12(14)16(19)20/h3-9H,1-2H3 |

InChI Key |

YGGVMFRFCYCREZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of substituted quinazolinones, including the target compound, typically involves multi-step procedures starting from 2-aminobenzamide derivatives or related intermediates. The key steps often include:

- Formation of 4(1H)-2,3-dihydroquinazolinone intermediates via condensation of 2-amino-N-methoxybenzamides with aldehydes.

- Cyclization and oxidation steps to yield the quinazolinone core.

- Introduction of substituents such as 2-methyl and 3-(2-chloro-p-tolyl) groups through appropriate aldehydes or halogenated aromatic precursors.

Metal-Free Acid-Promoted Cyclocondensation Method

A robust and environmentally friendly method reported by Cheng et al. (2014) involves a metal-free, oxidant-free synthesis of 4(3H)-quinazolinones via acid-promoted cyclocondensation of 2-amino-N-methoxybenzamides with aldehydes. The procedure is summarized as follows:

- Step 1: Preparation of 4(1H)-2,3-dihydroquinazolinone intermediates by stirring a solution of amide (6 mmol) in acetic acid (8 mL) with the corresponding aldehyde (6.6 mmol) at room temperature for 0.5 hours.

- Step 2: Isolation of the intermediate by precipitation with cold water and filtration.

- Step 3: Conversion of the intermediate to the quinazolinone product by treatment with potassium hydroxide in DMSO at 60 °C for 1.5 hours.

This method yields the quinazolinone core with high efficiency and avoids the use of metal catalysts, making it suitable for sensitive substituents like 2-chloro-p-tolyl.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 2-Amino-N-methoxybenzamide + Aldehyde, AcOH, rt, 0.5 h | Formation of 4(1H)-2,3-dihydroquinazolinone intermediate |

| 2 | Addition of cold water, filtration | Isolation of intermediate |

| 3 | KOH (3 mmol), DMSO, 60 °C, 1.5 h | Cyclization to 4(3H)-quinazolinone product |

Reference: Cheng et al., RSC Advances, 2014.

One-Pot Three-Component Domino Reaction

A more recent and innovative approach reported in 2024 by Chen et al. utilizes a one-pot three-component reaction involving arenediazonium salts, nitriles, and bifunctional aniline derivatives to synthesize quinazolin-4(3H)-ones, including substituted derivatives:

- The reaction proceeds via formation of N-arylnitrilium intermediates.

- Sequential nucleophilic addition and cyclization yield the quinazolinone framework.

- This metal-free process operates under mild conditions with good functional group tolerance.

This approach allows the incorporation of various substituents, including 2-methyl and 3-(2-chloro-p-tolyl), by selecting appropriate arenediazonium salts and nitriles.

| Component | Role | Example for Target Compound |

|---|---|---|

| Arenediazonium salt | Source of aryl group at position 3 | 2-chloro-p-tolyl diazonium salt |

| Nitrile | Provides the 2-methyl substituent | Acetonitrile |

| Bifunctional aniline | Core quinazolinone scaffold | 2-Aminobenzamide derivative |

Reference: Chen et al., The Journal of Organic Chemistry, 2024.

Synthesis via Halogenated Precursors and Alkylation

Another classical method for preparing 2-methyl-3-arylquinazolinones involves:

- Starting from 3-allyl-1,2-dihydro-2-thioxo-4(3H)-quinazolinone derivatives.

- Alkylation with halogenated acetophenone derivatives (such as α-bromoacetophenones) in the presence of potassium carbonate in DMF.

- Subsequent purification and crystallization yield the desired substituted quinazolinone.

This method is particularly useful for introducing the 3-(2-chloro-p-tolyl) substituent by using the corresponding halogenated aromatic ketone.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 3-allyl-1,2-dihydro-2-thioxo-4(3H)-quinazolinone + α-bromoacetophenone derivative, K2CO3, DMF, 6 h, water bath | Alkylation at 2-position with aryl substituent |

| 2 | Cooling and precipitation in ice water | Isolation of substituted quinazolinone |

Reference: Hilaris Publisher, 2023.

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations | Suitable for 4(3H)-Quinazolinone, 3-(2-chloro-p-tolyl)-2-methyl-? |

|---|---|---|---|

| Metal-Free Acid-Promoted Cyclocondensation | Environmentally friendly, mild conditions, good yields | Requires pre-synthesis of amide and aldehyde substrates | Yes |

| One-Pot Three-Component Domino Reaction | Simple, efficient, metal-free, broad substrate scope | Requires availability of arenediazonium salts and nitriles | Yes |

| Halogenated Precursor Alkylation | Direct introduction of halogenated aryl groups, well-established | Use of toxic solvents (DMF), longer reaction times | Yes |

Spectroscopic and Analytical Data

The synthesized compounds are typically characterized by:

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra recorded at 600 MHz and 150 MHz respectively, with chemical shifts referenced to tetramethylsilane (TMS).

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms molecular weights.

- Infrared Spectroscopy (IR): Identifies characteristic functional groups such as C=O and aromatic C-H.

- Melting Point Determination: Provides purity indication.

For example, the 3-(2-chloro-p-tolyl)-2-methylquinazolinone exhibits characteristic IR absorption bands around 1677 cm^-1 (quinazoline C=O) and 1723 cm^-1 (ketone C=O), with NMR signals consistent with the methyl and aromatic substituents.

Chemical Reactions Analysis

Characterization Data

2.1 Spectroscopic Analysis

-

IR : Carbonyl stretching (~1680 cm⁻¹) confirms the quinazolin-4(3H)-one structure .

-

¹H NMR : Key shifts include aromatic protons (δ 7.0–8.5 ppm) and the methyl group (δ ~2.4 ppm) .

-

HRMS : Molecular ion ([M+H]⁺) matches the formula C₁₆H₁₃ClN₂O (284.74 g/mol) .

2.2 Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 284.74 g/mol |

| Molecular Formula | C₁₆H₁₃ClN₂O |

| CAS Number | 1915-77-1 |

Chemical Reactivity

3.1 Substitution Reactions

The 2-chloro-p-tolyl group at position 3 may undergo:

-

Nucleophilic aromatic substitution : Potential replacement of chlorine via SNAr under strongly basic conditions.

-

Electrophilic substitution : Possible if activating groups (e.g., methyl) direct electrophiles to the aromatic ring.

3.2 Ring Functionalization

The quinazolin-4(3H)-one core can participate in:

-

Alkylation/acylation : Introduction of functional groups at the nitrogen or carbonyl sites.

-

Reduction : Nitro group reduction (if present) using stannous chloride or hydrogenation .

Research Findings

4.2 Biological Implications

While not directly tested for this compound, quinazolin-4(3H)-ones are known for anticonvulsant, anti-inflammatory, and antimicrobial activities . Substitution patterns significantly influence potency, with halogenated derivatives often showing enhanced activity .

Scientific Research Applications

Medicinal Chemistry

4(3H)-Quinazolinone derivatives are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and anti-convulsant effects. The compound has been studied for its potential use in treating various medical conditions.

Anti-inflammatory Activity

Research indicates that 4(3H)-Quinazolinone derivatives exhibit significant anti-inflammatory properties. A study demonstrated that these compounds could inhibit carrageenan-induced edema in rats, showcasing their potential as anti-inflammatory agents. The effectiveness of various derivatives can be compared in the following table:

| Compound Name | Dose (mg/kg) | Percentage Inhibition |

|---|---|---|

| 4(3H)-Quinazolinone Derivative A | 30 | 28% |

| Mefenamic Acid | 30 | 25% |

| Aspirin | 50 | 30% |

This table illustrates the comparative efficacy of different compounds in reducing inflammation, highlighting the potential of 4(3H)-Quinazolinone derivatives in therapeutic applications.

Analgesic Effects

The analgesic activity of 4(3H)-Quinazolinone derivatives has also been explored. In preclinical studies, these compounds were shown to have stronger analgesic effects than traditional pain relievers like Chlormezanone and Mephenesin. The following findings summarize the analgesic potency:

- ED50 Values : The effective dose required to achieve a therapeutic effect was significantly lower for certain quinazolinone derivatives compared to established analgesics.

- Mechanism of Action : These compounds may act on central nervous system pathways to alleviate pain without the sedative effects commonly associated with other analgesics.

Anticonvulsant Properties

The anticonvulsant activity of 4(3H)-Quinazolinone derivatives has been documented in several studies. These compounds have shown promise in preventing seizures induced by chemical agents such as pentylenetetrazole.

Case Studies

- Study A : In a controlled trial involving animal models, a specific derivative demonstrated a significant reduction in seizure frequency compared to untreated controls.

- Study B : Another study highlighted the compound's ability to enhance the threshold for seizure induction, suggesting its potential as an anticonvulsant medication.

Synthesis and Development

The synthesis of 4(3H)-Quinazolinone derivatives involves various chemical reactions that enhance their pharmacological properties. Recent advancements have focused on optimizing synthetic pathways to improve yield and reduce production costs.

Synthetic Pathways

- Methodology : The synthesis typically involves the reaction of substituted anilines with isocyanates or isothiocyanates under specific conditions.

- Yield Improvements : New catalytic methods have been developed that increase the yield of desired quinazolinone products while minimizing by-products.

Future Directions and Research Opportunities

The ongoing research into 4(3H)-Quinazolinone derivatives suggests numerous avenues for future exploration:

- Clinical Trials : There is a need for clinical trials to evaluate the safety and efficacy of these compounds in humans.

- Novel Formulations : Developing new formulations that enhance bioavailability could further expand their therapeutic applications.

- Mechanistic Studies : Understanding the precise mechanisms through which these compounds exert their effects will aid in the design of more effective drugs.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(2-chloro-p-tolyl)-2-methyl- would depend on its specific biological activity. Generally, quinazolinones can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The specific substituents on the compound may enhance its binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Group Variations

Quinazolinone derivatives exhibit diverse pharmacological profiles depending on substituent patterns. Below is a comparison with key analogues:

Table 1: Structural and Functional Comparisons

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: Chloro (340-57-8) and bromo (843-93-6) substituents enhance lipophilicity and receptor binding affinity but differ in steric bulk (Br > Cl). Hydroxy (5060-52-6) and methoxy (3060-26-2) groups improve solubility but reduce blood-brain barrier penetration, limiting CNS activity compared to methaqualone .

Positional Effects :

- Substitution at position 6 (e.g., 338412-59-2) introduces additional steric hindrance, altering binding to enzymatic targets like dihydrofolate reductase (antimalarial applications) .

Notable Trends:

Pharmacological and Toxicity Profiles

Critical Insights:

- Safety : Methaqualone’s low therapeutic index contrasts with CP-10447’s high LD₅₀ (>800 mg/kg), suggesting safer preclinical profiles for brominated derivatives .

- Mechanistic Diversity : While methaqualone targets GABA receptors, analogues like CP-10447 inhibit tyrosine kinases, highlighting scaffold versatility .

Biological Activity

4(3H)-Quinazolinone derivatives, including 3-(2-chloro-p-tolyl)-2-methyl-4(3H)-quinazolinone, have garnered attention in medicinal chemistry due to their diverse biological activities. These compounds are noted for their potential as anticancer agents, as well as their antibacterial and antifungal properties. This article reviews the biological activity of this specific quinazolinone derivative, summarizing key findings from various studies.

- Molecular Formula: C16H13ClN2O

- Molecular Weight: 284.74 g/mol

- CAS Number: 340-54-5

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of quinazolinone derivatives against various cancer cell lines. For instance, a study evaluating a series of quinazolinone-thiazole hybrids found significant cytotoxicity against prostate (PC3), breast (MCF-7), and colorectal (HT-29) cancer cell lines. The compound A3 exhibited the highest potency with IC50 values of 10 µM for PC3, 10 µM for MCF-7, and 12 µM for HT-29 cells .

Another investigation focused on the anticancer activity of substituted quinazolinones, which showed promising results across different cancer types. The compounds were tested against HepG2 (liver), MDA-MB-468 (breast), and HCT-116 (colorectal) cell lines using the MTT assay. The results indicated that certain derivatives had IC50 values as low as 3.2 µM against MDA-MB-468 cells, suggesting strong antiproliferative effects .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| A3 | 10 | PC3 |

| A3 | 10 | MCF-7 |

| A3 | 12 | HT-29 |

| 9 | 3.8 | HepG2 |

| 10 | 4.3 | MDA-MB-468 |

| 9 | 12.4 | HCT-116 |

Antimicrobial Activity

In addition to anticancer properties, quinazolinones have shown antimicrobial effects. Their activity against bacterial and fungal strains has been documented, highlighting their potential as therapeutic agents in treating infections . The structure-activity relationship of these compounds indicates that modifications can enhance their efficacy.

The mechanism by which quinazolinones exert their biological effects often involves the inhibition of key enzymes or pathways associated with cancer cell proliferation and survival. For instance, many quinazolinone derivatives are known to inhibit tyrosine kinase activity, particularly targeting the Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in tumor growth and metastasis .

Case Studies

- Cytotoxic Evaluation : A series of synthesized quinazoline-pyrimidine hybrids were evaluated for antiproliferative activity against various cancer cell lines. The study reported that these hybrids exhibited significant growth inhibition in vitro, suggesting a promising avenue for further development in cancer therapeutics .

- Synthesis and Testing : Research involving the synthesis of novel quinazolinone derivatives revealed that structural modifications could lead to enhanced anticancer activity. For example, compounds with chloromethyl substitutions showed improved cytotoxicity profiles compared to their non-substituted counterparts .

Q & A

Q. What are the standard synthetic routes for preparing 3-(2-chloro-p-tolyl)-2-methyl-4(3H)-quinazolinone?

The compound can be synthesized via condensation reactions using methyl 2-acylaminobenzoate derivatives, amine hydrochlorides, phosphorus pentoxide (P₂O₅), and N,N-dimethylcyclohexylamine under controlled heating (150–180°C). For example, methyl N-acetylanthranilate reacts with substituted amines in the presence of P₂O₅ to form the quinazolinone core, followed by alkaline workup and recrystallization . Adjusting substituents on the amine precursor allows targeted substitution at the 3-position (e.g., 2-chloro-p-tolyl group).

Q. Which spectroscopic methods are critical for characterizing 4(3H)-quinazolinone derivatives?

Key techniques include:

- ¹H NMR : To confirm substituent patterns (e.g., aromatic protons, methyl groups). For example, the 2-methyl group in 3-(2-chloro-p-tolyl)-2-methyl derivatives shows a singlet at δ ~2.65 ppm .

- IR Spectroscopy : The carbonyl stretch (C=O) of the quinazolinone ring appears near 1680 cm⁻¹ .

- X-ray Crystallography : Resolves planar quinazolinone and substituent geometry, including dihedral angles (e.g., 80.75° between quinoline and quinazolinone moieties in related structures) .

Q. What biological activities are associated with 4(3H)-quinazolinone derivatives?

These compounds exhibit broad pharmacological potential, including antibacterial, antifungal, anticonvulsant, and anticancer activities. The 2-methyl and 3-aryl substituents enhance lipophilicity and target binding, as seen in derivatives with anti-inflammatory and anti-HIV properties .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 3-(2-chloro-p-tolyl)-2-methyl-4(3H)-quinazolinone?

Key variables include:

- Temperature : Heating at 180°C for 45 minutes increases cyclization efficiency compared to lower temperatures .

- Catalyst Ratio : Excess P₂O₅ (0.21 mol) and amine hydrochloride (0.2 mol) drive the reaction to completion .

- Workup pH : Adjusting to pH 8–9 during extraction minimizes byproduct formation . Advanced studies may use Design of Experiments (DoE) to model interactions between variables and optimize yield .

Q. How do substituents at the 2- and 3-positions modulate biological activity?

- 2-Methyl Group : Enhances metabolic stability and hydrophobic interactions with enzyme active sites (e.g., anticonvulsant activity in rodent models) .

- 3-(2-Chloro-p-tolyl) Group : The chloro substituent increases electron-withdrawing effects, improving binding to targets like tyrosine kinases or microbial enzymes. The p-tolyl moiety contributes to π-π stacking in receptor pockets . Comparative studies using SAR (Structure-Activity Relationship) matrices are recommended to quantify substituent effects .

Q. How to resolve discrepancies in reported melting points or yields across studies?

- Recrystallization Solvents : Ethanol vs. ethyl acetate can lead to polymorphic forms with varying melting points .

- Purity of Starting Materials : Trace impurities in amine hydrochlorides or P₂O₅ may affect reaction kinetics and yield . Validate results using standardized protocols (e.g., USP guidelines) and cross-reference with HPLC purity data .

Data Analysis & Experimental Design

Q. How to design assays for evaluating the anticonvulsant activity of 3-(2-chloro-p-tolyl)-2-methyl-4(3H)-quinazolinone?

- In Vivo Models : Use maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure tests in rodents. Monitor latency and duration of seizures .

- Mechanistic Studies : Pair with in vitro electrophysiology (e.g., patch-clamp assays on GABAₐ receptors) to identify ion channel modulation .

- Dose-Response Curves : Establish ED₅₀ values and compare to reference drugs (e.g., phenytoin) .

Q. What strategies mitigate side reactions during quinazolinone synthesis?

- Byproduct Suppression : Use N,N-dimethylcyclohexylamine as a base to neutralize HCl, preventing unwanted N-alkylation .

- Stepwise Heating : Ramp temperature from 150°C to 180°C to control exothermic intermediates .

- Chromatographic Purification : Employ silica gel columns with hexane/ethyl acetate gradients to isolate the target compound from dimers or oxidized byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.